REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][C:14](=O)[CH2:13][CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:18][NH2:19].[C:20]([O:24][C:25]([O:27]C(OC(C)(C)C)=O)=O)([CH3:23])([CH3:22])[CH3:21]>O1CCOCC1.CCOCC>[CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][CH:14]([N:19]([C:25]([O:24][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:27])[CH3:18])[CH2:13][CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
4.67 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
TEA
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Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.82 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
is stirred at r.t. for 15 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
NaBHAc3 (6.4 g, 30 mmol) is added
|
Type
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STIRRING
|
Details
|
the mixture is stirred for 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The mixture is quenched with 1 M aq. NaOH (30 mL)
|
Type
|
STIRRING
|
Details
|
stirred at r.t. for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The mixture is diluted with water (50 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts are dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in ether (200 mL)
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at r.t. for 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
quenched with 1 M aq. NaOH (30 mL)
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
WASH
|
Details
|
the organic phase is washed with 1 M aq. NaOH (30 mL), 1 M aq. KHSO4 (2×30 mL) and sat. aq. NaCl (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)N(C)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |